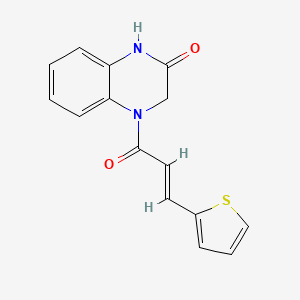

(E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one

説明

特性

IUPAC Name |

4-[(E)-3-thiophen-2-ylprop-2-enoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14-10-17(13-6-2-1-5-12(13)16-14)15(19)8-7-11-4-3-9-20-11/h1-9H,10H2,(H,16,18)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVVYZMYAMROTN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, which has garnered significant interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current knowledge regarding the biological activity of this compound, highlighting its mechanisms of action, target interactions, and relevant case studies.

Structural Characteristics

The molecular formula of (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one is CHNOS, with a molecular weight of approximately 246.29 g/mol. The compound features a thiophene ring and an acrylamide functional group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 246.29 g/mol |

| IUPAC Name | (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one |

The biological activity of (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one can be attributed to several mechanisms:

- Antiviral Activity : The compound has shown potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly against HIV. Its structure allows it to interact with the enzyme's allosteric site, disrupting viral replication.

- Anticancer Properties : Research indicates that derivatives of quinoxaline compounds can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antiviral Studies

A study on quinoxaline derivatives indicated that compounds similar to (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one had significant antiviral activity against HIV. The study reported the following findings:

| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| NVP | 6.7 | 96171 | 14353 |

| Compound A | 3.1 | 98576 | 31798 |

These results suggest that (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one could be a promising candidate for further development as an antiviral agent against HIV .

Anticancer Activity

Another study highlighted the anticancer properties of quinoxaline derivatives. The compound was tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.0 |

| A549 (Lung Cancer) | 15.0 |

These findings support the potential use of this compound in cancer therapeutics .

科学的研究の応用

Biological Activities

Antimicrobial Properties

Research indicates that compounds containing quinoxaline frameworks exhibit notable antimicrobial activities. Studies have demonstrated that derivatives of quinoxaline can inhibit the growth of various bacterial strains, including resistant strains. The incorporation of thiophene moieties enhances these properties, potentially due to increased lipophilicity and interaction with microbial membranes .

Anticancer Activity

Quinoxaline derivatives have shown promising anticancer activity by inducing apoptosis in cancer cells. The compound (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies suggest that this compound can inhibit cell proliferation and trigger cell death pathways, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it exhibits inhibitory effects on cholinesterases and glutathione S-transferase (GST). The calculated inhibition constants indicate a strong binding affinity to these enzymes, suggesting that it could be used in treatments aimed at diseases where cholinesterase activity is a factor, such as Alzheimer's disease .

Synthetic Methodologies

The synthesis of (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the Quinoxaline Core : This is achieved through condensation reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.

- Acrylation Reaction : The introduction of the thiophen-2-ylacryloyl group can be accomplished through Michael addition or similar electrophilic substitution methods.

These reactions are optimized to enhance yield and purity while minimizing side products .

Therapeutic Potential

The diverse biological activities of (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one position it as a potential candidate for drug development. Its applications include:

- Neuroprotective Agents : Given its cholinesterase inhibitory properties, this compound may be developed into neuroprotective drugs aimed at treating neurodegenerative diseases.

- Antimicrobial Treatments : Its efficacy against bacterial strains positions it as a potential lead compound in developing new antibiotics.

- Anticancer Therapies : With demonstrated cytotoxicity against cancer cells, further studies could lead to the formulation of new chemotherapeutic agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of (E)-4-(3-(thiophen-2-yl)acryloyl)-3,4-dihydroquinoxalin-2(1H)-one:

類似化合物との比較

Comparison with Similar Compounds

The biological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of the target compound with key structural analogs:

Table 1: Structural and Functional Comparison of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Key Observations:

Substituent Position and Activity :

- N4 vs. C3 Substitution : The target compound’s N4-substituted acryloyl group contrasts with C3-substituted derivatives (e.g., 4c, Z-isomer in ). N4 substituents are critical for sGC agonism (e.g., dicarboxylic derivatives ), while C3 modifications (e.g., oxoethylidene groups) influence tautomerism and metal chelation .

- Thiophene vs. Quinazoline : The thiophene moiety in the target compound may offer superior hydrophobic interactions compared to the 2-chloroquinazoline group in compound 6a, which excels in antiproliferative activity .

Stereochemistry and Conformation :

- The (E)-configuration of the acryloyl group in the target compound ensures planarity, favoring π-stacking and intramolecular hydrogen bonding. In contrast, (Z)-configured oxoethylidene derivatives (e.g., ) form pseudo-rings but may exhibit reduced bioavailability due to higher rigidity.

Biological Target Specificity :

- Dicarboxylic derivatives () target sGC via hydrogen bonding, while the target compound’s thiophene-acryloyl group may prioritize interactions with hydrophobic pockets in anticancer targets (e.g., BRD4 ).

Physicochemical Optimization :

- The dicarboxylic derivatives’ high solubility contrasts with the target compound’s likely moderate logP (due to thiophene), suggesting divergent ADME profiles. Lactam-containing derivatives (e.g., 6a ) balance potency and cell permeability.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。